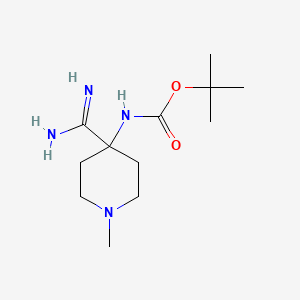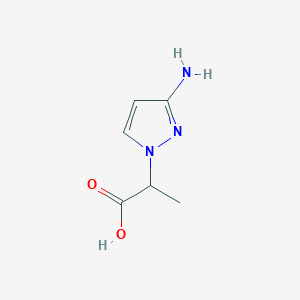
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-methoxyaniline.
Diazotization: The aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride in hydrochloric acid to yield (4-Bromo-3-methoxyphenyl)hydrazine.
Hydrochloride Formation: Finally, the hydrazine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield azo compounds or other oxidized derivatives.
Coupling Products: Biaryl compounds are formed through coupling reactions.
Aplicaciones Científicas De Investigación
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-methoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The bromine and methoxy substituents influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Bromo-phenyl)hydrazine hydrochloride
- (3-Methoxyphenyl)hydrazine hydrochloride
Comparison:
- (4-Methoxyphenyl)hydrazine hydrochloride: Lacks the bromine substituent, which affects its reactivity and binding properties.
- (4-Bromo-phenyl)hydrazine hydrochloride: Lacks the methoxy group, leading to different electronic and steric effects.
- (3-Methoxyphenyl)hydrazine hydrochloride: The position of the methoxy group is different, influencing its chemical behavior and applications.
(4-Bromo-3-methoxyphenyl)hydrazine hydrochloride is unique due to the combined presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10BrClN2O |
|---|---|
Peso molecular |
253.52 g/mol |
Nombre IUPAC |
(4-bromo-3-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c1-11-7-4-5(10-9)2-3-6(7)8;/h2-4,10H,9H2,1H3;1H |
Clave InChI |
OMPWRCZLJKZHAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)




![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)




